molecular formula C22H27ClFN3O2 B1196124 Spiramide hydrochloride CAS No. 3824-91-7

Spiramide hydrochloride

Cat. No.: B1196124
CAS No.: 3824-91-7
M. Wt: 419.9 g/mol
InChI Key: WEEQZERYOOQWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramide hydrochloride (synonyms: AMI-193, Espiramida) is a selective dopamine D2 receptor antagonist with the molecular formula C₂₂H₂₆FN₃O₂·HCl . It is structurally characterized by a spirocyclic amine core and a fluorophenoxypropyl side chain, contributing to its high receptor affinity and selectivity . Its purity exceeds 98%, and it remains under active research for central nervous system disorders .

Properties

CAS No.

3824-91-7

Molecular Formula

C22H27ClFN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C22H26FN3O2.ClH/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19;/h1-3,5-10H,4,11-17H2,(H,24,27);1H

InChI Key

WEEQZERYOOQWBZ-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F.Cl

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F.Cl

Other CAS No.

3824-91-7

Related CAS

510-74-7 (Parent)

Synonyms

8-(3-(4-Fluorophenoxy) propyl)-1-phenyl-1,3,8-triazaspiro(4, 5)decan-4-one
AMI-193
spiramide
spiramide hydrochloride
spiramide monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

Preclinical Advantages of this compound

  • Selectivity : High D2 specificity may reduce off-target effects observed in less selective agents like Sulpiride .

Developmental Challenges

  • Stage of Development : While Sultopride and Talipexole are marketed, Spiramide remains in preclinical studies, necessitating further validation of its efficacy and safety .

Therapeutic Potential

  • Antipsychotics : Spiramide’s antagonism could address positive symptoms of schizophrenia without the metabolic side effects of atypical antipsychotics.
  • Parkinson’s Disease : Its D2 blockade might complement agonist therapies (e.g., Sumanirole) in managing advanced disease stages .

Q & A

Q. What analytical methods are recommended for quantifying Spiramide hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are widely used for quantification. For HPLC, a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) and detection at 240 nm provides optimal separation and sensitivity . Spectrophotometric methods often involve derivatization with reagents like ferric chloride to enhance absorbance in the visible range, validated for linearity (R² > 0.995) and precision (%RSD < 2.0) . Ensure calibration curves span expected concentrations (e.g., 1–50 µg/mL) and include recovery studies (95–105%) to validate accuracy.

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Accelerated stability testing (40°C/75% RH for 6 months) and long-term studies (25°C/60% RH for 24 months) are critical. Monitor degradation using HPLC to track impurities (e.g., oxidation byproducts). Include forced degradation under acidic, alkaline, oxidative, and photolytic conditions to identify degradation pathways. For example, exposure to 0.1M HCl at 60°C for 24 hours can reveal acid-labile functional groups . Document mass balance to ensure degradation products account for ≥95% of initial drug content .

Q. What are the key considerations for validating a microbiological assay for this compound in raw materials?

Follow rapid microbiological methods (RMM) validated for specificity, accuracy, and robustness. Use ATP bioluminescence or membrane filtration to detect microbial contamination. Validate against pharmacopeial standards (e.g., USP <61>), ensuring detection limits align with regulatory thresholds (e.g., ≤100 CFU/g). Include positive controls (e.g., Staphylococcus aureus) and negative controls (sterile blanks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?

Discrepancies between in vitro and in vivo absorption data often arise from differences in metabolic enzymes or transporters. Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion and Caco-2 cell models to assess active transport. Compare results with in vivo rat studies, adjusting for species-specific cytochrome P450 activity. Statistical tools like Bland-Altman plots can quantify agreement between datasets .

Q. What experimental strategies mitigate viscosity challenges in high-concentration this compound formulations?

Excipients such as thiamine phosphoric acid ester chloride (0.1–0.5% w/v) or benzenesulfonic acid (0.2% w/v) reduce viscosity by disrupting hydrophobic interactions. Characterize viscosity using rheometry (shear rate: 1–1000 s⁻¹) and assess stability via dynamic light scattering (DLS) to monitor aggregation. Optimize pH (4.0–5.5) to minimize charge-induced clustering .

Q. How do excipient interactions affect the bioavailability of this compound in solid dosage forms?

Conduct factorial design experiments (e.g., 2³ design) to evaluate excipient effects. Variables may include disintegrants (e.g., croscarmellose sodium: 2–5% w/w), lubricants (magnesium stearate: 0.5–1.5% w/w), and binders (HPMC: 1–3% w/w). Measure dissolution profiles in biorelevant media (FaSSIF/FeSSIF) and correlate with in vivo AUC using deconvolution analysis .

Q. What computational approaches predict this compound’s degradation pathways under oxidative stress?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify susceptible bonds by analyzing electron density and bond dissociation energies. Pair with LC-MS/MS to confirm predicted degradation products (e.g., N-oxide derivatives). Validate using forced degradation studies with hydrogen peroxide (3% v/v, 70°C) .

Methodological Guidelines

  • Data Contradiction Analysis : Use hypothesis-driven frameworks (e.g., Ishikawa diagrams) to trace discrepancies to sources like instrumental variability (±5% for HPLC) or biological heterogeneity. Replicate experiments with independent batches and apply ANOVA to isolate factors .
  • Literature Review : Prioritize primary sources (e.g., USP monographs, peer-reviewed journals) over secondary summaries. Cross-reference analytical methods with pharmacopeial standards to ensure compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.